molecular formula C7H7BrFN B7809140 4-Bromo-2-fluoro-N-methylaniline

4-Bromo-2-fluoro-N-methylaniline

Cat. No.: B7809140
M. Wt: 204.04 g/mol
InChI Key: HGNONAHZRMPHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Functionalized Aniline (B41778) Derivatives in Modern Organic Synthesis

Aniline and its derivatives are fundamental pillars in the architecture of modern organic synthesis. Their utility stems from the versatile reactivity of the amino group, which can be readily transformed into a wide array of other functional groups, and the aromatic ring, which can undergo various substitution reactions. The introduction of functional groups, particularly halogens, onto the aniline scaffold dramatically enhances their importance, turning them into powerful and versatile building blocks for constructing complex molecular frameworks.

Halogenation, the process of introducing halogen atoms into a molecule, is a critical strategy in medicinal chemistry and materials science. Halogen atoms can significantly modify a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to a substantial number of pharmaceuticals and clinical drug candidates containing halogenated structures. For instance, the incorporation of fluorine, in particular, can alter the electronic properties of a molecule and enhance its metabolic resistance, a desirable trait in drug design. Brominated compounds are also of high value as they serve as key precursors for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing complex organic molecules.

Overview of 4-Bromo-2-fluoro-N-methylaniline as a Key Building Block

Within the extensive family of functionalized anilines, this compound emerges as a compound of significant interest for synthetic chemists. This trisubstituted aniline derivative, identified by the CAS number 213190-12-6, possesses a unique combination of functional groups that make it a highly versatile intermediate. sigmaaldrich.comsynthon-chemicals.com The molecule features a bromine atom at the 4-position, a fluorine atom at the 2-position, and an N-methylamino group at the 1-position of the benzene (B151609) ring.

The strategic placement of these groups offers multiple avenues for chemical modification. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at this position. The fluorine atom, positioned ortho to the N-methylamino group, influences the molecule's electronic properties and conformation. The N-methylamino group itself can be further functionalized or can direct ortho-lithiation reactions, providing another handle for synthetic transformations. The presence of these three distinct functional groups in a single, readily available molecule makes this compound a valuable starting material for the synthesis of more complex and highly functionalized target molecules.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 213190-12-6
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
IUPAC Name This compound

Scope and Research Objectives of the Academic Investigation

The primary objective of an academic investigation into this compound would be to fully characterize its synthetic potential and explore its utility in the creation of novel chemical entities. The scope of such research would be multifaceted, encompassing several key areas.

A foundational objective would be the development and optimization of synthetic routes to this compound itself, as well as a thorough investigation of its reactivity. This would involve systematically exploring a range of chemical transformations at each of its functional groups to establish a comprehensive reactivity profile.

A further research goal would be to utilize this building block in the synthesis of target molecules with potential applications in medicinal chemistry. Given the prevalence of halogenated anilines in pharmaceuticals, research could focus on incorporating the this compound core into new scaffolds designed to interact with specific biological targets. The unique substitution pattern could lead to compounds with novel pharmacological profiles.

Finally, the investigation could extend to the field of materials science. The specific electronic and steric properties conferred by the bromo, fluoro, and N-methyl substituents could be harnessed to create new organic materials with interesting photophysical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The overarching aim is to establish this compound as a readily accessible and versatile tool for innovation in both pharmaceutical and material sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNONAHZRMPHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Bromo 2 Fluoro N Methylaniline and Its Derivatives

Advanced Coupling Strategies for Structural Elaboration

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For substrates like 4-bromo-2-fluoro-N-methylaniline, the carbon-bromine bond is a primary site for such transformations due to its susceptibility to oxidative addition with palladium(0) catalysts. youtube.comyoutube.com

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a widely used method for constructing biaryl structures. nih.govacademie-sciences.fr Research on analogous multi-halogenated systems provides significant insight into the potential transformations of this compound.

A notable study on a related di-bromo aniline (B41778) derivative, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates the efficacy of Suzuki coupling for incorporating various aryl and heteroaryl groups. dntb.gov.uamdpi.comresearchgate.net In this work, the coupling was performed using different boronic acids in the presence of a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst and a potassium phosphate (B84403) (K₃PO₄) base. mdpi.comresearchgate.netnih.gov The reaction successfully introduced a range of electronically diverse substituents, yielding both monosubstituted and bisubstituted products in moderate yields. mdpi.comresearchgate.net

The reaction conditions typically involve heating the substrates with the palladium catalyst and a base in a suitable solvent mixture. academie-sciences.frnih.gov These findings suggest that this compound would be a highly effective substrate for similar Suzuki couplings, enabling the introduction of a wide array of aryl and heteroaryl moieties at the C-4 position.

Table 1: Examples of Suzuki Coupling Reactions with an Analogous Di-halogenated Aniline Derivative mdpi.comnih.gov

EntryBoronic AcidProduct TypeYield (%)
13-chloro-4-fluorobenzene boronic acidMonosubstituted38
24-ethoxyphenyl boronic acidMonosubstituted33
34-phenoxyphenyl boronic acidMonosubstituted35
44-(trifluoromethyl)phenyl boronic acidMonosubstituted40
53-chloro-4-fluorobenzene boronic acidBisubstituted31
64-ethoxyphenyl boronic acidBisubstituted46
74-phenoxyphenyl boronic acidBisubstituted41
84-(trifluoromethyl)phenyl boronic acidBisubstituted39

When a molecule contains multiple halogen atoms, controlling the regioselectivity of the cross-coupling reaction is paramount. In multi-halogenated aromatic systems, the relative reactivity of the carbon-halogen bonds dictates the site of substitution. This is clearly illustrated in studies involving the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. mdpi.comnih.gov

In this di-bromo compound, the Suzuki coupling with one equivalent of boronic acid resulted in the preferential substitution of the bromo group on the aniline aryl ring, leaving the bromo group on the thiophene (B33073) ring intact. mdpi.comnih.gov This regioselectivity is attributed to the higher reactivity or activity of the bromo group attached to the aniline moiety compared to the thiophenyl-bromo position under these specific palladium-catalyzed conditions. mdpi.comnih.gov

For the target compound, this compound, the C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling cycles. The oxidative addition step, which is the first and often rate-determining step in the catalytic cycle, occurs much more readily with C-Br bonds than with C-F bonds. Therefore, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings would be expected to proceed with high regioselectivity at the C-4 (bromo) position, while leaving the C-2 (fluoro) position untouched. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond without disturbing the C-F bond, enabling further downstream modifications if desired.

Other Transition-Metal Catalyzed Functionalizations

Beyond the Suzuki reaction, the bromo-substituted aniline framework is amenable to a variety of other transition-metal-catalyzed functionalizations. These methods expand the range of chemical diversity that can be achieved from a single precursor.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides. nih.gov Applying this to this compound would install an alkynyl group at the C-4 position, a valuable functional handle for further chemistry, including click reactions or the synthesis of complex natural products. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov

Heck Reaction: The Mizoroki-Heck reaction enables the vinylation of aryl halides, forming new carbon-carbon bonds by coupling with alkenes. academie-sciences.fr This would allow the introduction of vinyl or substituted vinyl groups onto the aniline ring at the C-4 position, creating styrenyl-type derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. youtube.com While the parent molecule already contains an N-methylaniline group, this reaction could be applied to derivatives or used in contexts where a different amine needs to be installed, showcasing the versatility of palladium catalysis. youtube.com

Rhodium and Iridium Catalysis: Other transition metals can facilitate unique transformations. For instance, rhodium and iridium catalysts are often employed in C-H activation and functionalization reactions. snnu.edu.cn While direct C-H functionalization of this compound would need to contend with the directing effects of the existing substituents, these catalysts open pathways to reactions like hydroarylation or annulation that are complementary to palladium-catalyzed cross-couplings. snnu.edu.cn

Modular Synthesis Approaches for Elaborate N-Trifluoroalkyl Anilines

Modern synthetic strategies increasingly focus on modularity, allowing for the rapid assembly of complex molecules from simple, readily available building blocks. One such advanced approach is the metallaphotocatalytic triple coupling for the synthesis of elaborate N-trifluoroalkyl anilines. researchgate.net

This methodology offers a modular way to access structurally complex anilines that feature both a trifluoromethyl group and remote quaternary carbons. researchgate.net The process combines transition-metal catalysis with photocatalysis to orchestrate a multi-component reaction, often involving sequential radical-mediated coupling events. researchgate.net This strategy is noted for its high chemo- and regioselectivity and its use of cost-effective starting materials. researchgate.net

A halogenated aniline like this compound could serve as a key precursor in such a modular system. The aniline nitrogen could be the site for trifluoroalkylation, while the bromo- and fluoro-substituted aromatic ring provides a scaffold for introducing further complexity. The ability to leverage simple feedstocks to build intricate N-trifluoroalkyl anilines is particularly relevant for drug discovery, as the trifluoromethyl group is a common motif in many pharmaceuticals. researchgate.net

Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluoro N Methylaniline and Its Derivatives

Investigation of Bromide Substituent Reactivity

The carbon-bromine (C-Br) bond is a cornerstone of synthetic organic chemistry, primarily due to its utility in palladium-catalyzed cross-coupling reactions. In the context of 4-bromo-2-fluoro-N-methylaniline, the bromide at the C-4 position is poised for a variety of such transformations.

Cross-Coupling Competitions and Selectivity

The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This difference in reactivity allows for selective functionalization at the bromine-bearing carbon. For instance, in Suzuki-Miyaura coupling reactions, aryl bromides readily undergo oxidative addition to a Pd(0) catalyst, while aryl fluorides are typically unreactive under the same conditions. nih.govorganic-chemistry.org

Studies on closely related molecules, such as 4-bromo-2-methylaniline (B145978), have demonstrated successful Suzuki couplings. In one such study, the bromo group was preferentially and regioselectively substituted over a thiophenyl-Br bond, highlighting the high reactivity of the C-Br bond on the aniline (B41778) ring. nih.govresearchgate.net This selectivity is a critical tool for synthetic chemists, enabling the stepwise construction of complex molecules. It is expected that this compound would exhibit similar selectivity, allowing for the introduction of new carbon-carbon bonds at the C-4 position while leaving the C-F bond intact.

Commonly employed cross-coupling reactions for aryl bromides include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to create arylalkynes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Reaction with amines to form diaryl- or alkylarylamines.

The following table outlines typical conditions for the Suzuki coupling of an aryl bromide, which would be applicable for targeting the bromide substituent in this compound.

ParameterConditionReference
CatalystPd(OAc)2, Pd(PPh3)4, or Palladacycle catalysts (e.g., CataCXium A) nih.govorganic-chemistry.org
LigandPhosphine-based (e.g., P(t-Bu)3, PCy3, SPhos) organic-chemistry.org
BaseK3PO4, K2CO3, Cs2CO3 nih.govnih.gov
SolventToluene, Dioxane, 2-MeTHF nih.gov
TemperatureRoom Temperature to 110 °C nih.govorganic-chemistry.org

Mechanistic Aspects of Carbon-Bromine Bond Transformations

The mechanism for palladium-catalyzed cross-coupling reactions at the C-Br bond is well-established. The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline derivative. This is generally the rate-determining step for aryl bromides. The electron-donating nature of the N-methylamino group and the inductive electron-withdrawing effect of the ortho-fluoro substituent can influence the electron density of the aromatic ring and, consequently, the rate of this step.

Transmetalation: The organopalladium(II) intermediate formed reacts with the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling), transferring the organic fragment to the palladium center. organic-chemistry.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The transformation of the C-Br bond can also be achieved through other means, such as Ullmann-type reactions, which use copper catalysts, often at higher temperatures. organic-chemistry.org Furthermore, the C-Br bond can be cleaved via electrocatalytic reduction, a process that has been studied for various brominated phenols. umn.edu

Exploration of Fluoride (B91410) Substituent Reactivity

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it generally unreactive under the conditions used for C-Br or C-I bond functionalization. However, its reactivity can be harnessed in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. libretexts.org

Nucleophilic Aromatic Substitution Pathways

In SNAr reactions, the typical reactivity trend for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com The highly electronegative fluorine atom is most effective at stabilizing this intermediate by withdrawing electron density from the ring via the inductive effect, thereby accelerating the reaction. masterorganicchemistry.com

For a nucleophile to displace the fluoride from this compound, the reaction would need to overcome the electronic donating effects of the amino group. The N-methylamino group is a powerful activating group for electrophilic substitution and, conversely, a deactivating group for nucleophilic substitution. However, SNAr reactions can proceed on activated systems, and the presence of a strong nucleophile and appropriate reaction conditions can facilitate the substitution. A classic example involves the reaction of N-methylaniline with 2,4-dinitrofluorobenzene, where the fluorine is displaced. acs.org

Influence of Fluorine on Aromatic Ring Activation

The fluorine atom at the C-2 position has a dual electronic influence on the aromatic ring.

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond framework. This effect deactivates the ring towards electrophilic attack but is the key factor in activating the ring for nucleophilic attack at the ipso-carbon (C-2) and stabilizing the Meisenheimer complex intermediate. masterorganicchemistry.com

Resonance Effect (+R): The fluorine atom can donate a lone pair of electrons into the aromatic π-system. This effect is weaker for fluorine than for other halogens and is generally outweighed by its strong inductive effect.

The primary role of the fluorine substituent in this compound is to make the C-2 position susceptible to attack by strong nucleophiles under SNAr conditions, assuming a suitable electronic environment or reaction conditions can be achieved.

Reactivity of the N-Methylamino Group

The N-methylamino group (-NHCH₃) is a versatile functional handle that can undergo several types of reactions. It is a secondary amine and possesses a lone pair of electrons on the nitrogen atom, making it both nucleophilic and basic.

The N-H bond within the group can be readily functionalized. For instance, N-methylation of anilines to their N,N-dimethylaniline derivatives is a common transformation. Modern methods utilize methanol (B129727) as a C1 source in the presence of transition-metal catalysts, such as those based on iridium or ruthenium, through a "borrowing hydrogen" mechanism. acs.orgnih.gov This process typically involves the temporary oxidation of the amine and alcohol, followed by imine formation and subsequent reduction.

The following table summarizes conditions for the catalytic N-methylation of anilines.

ParameterConditionReference
CatalystIridium(I) or Ruthenium(II) complexes acs.orgnih.gov
Methyl SourceMethanol (CH3OH) acs.orgnih.gov
BaseCs2CO3 acs.orgnih.gov
SolventMethanol (serves as reagent and solvent) acs.orgnih.gov
Temperature120-150 °C acs.orgnih.gov

Furthermore, as a substituted arylamine, the N-methylamino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the para position is blocked by the bromine atom, and one ortho position is occupied by fluorine. Therefore, electrophilic substitution would be strongly directed to the C-5 position. The amine can also be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents via Sandmeyer or Schiemann reactions. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for appropriately substituted aryl halides. Unlike the SN1 and SN2 reactions common for alkyl halides, SNAr reactions on aromatic rings are typically inaccessible due to the high energy of a potential aryl cation and the geometric impossibility of a backside attack. libretexts.orgchemistrysteps.com However, displacement becomes rapid when the aromatic ring is substituted with strong electron-withdrawing groups, or when very strong nucleophiles are used. lumenlearning.comlibretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. lumenlearning.comlibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a halide in this case), breaking the ring's aromaticity. This forms a resonance-stabilized, negatively charged carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgwikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. chemistrysteps.com

For this compound, the N-methylamino group, while an ortho-, para-director for electrophilic attack, is also an activating group for nucleophilic substitution when positioned ortho or para to the leaving group. The reaction is favored by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this molecule, both fluorine and bromine can act as leaving groups. The relative reactivity (F vs. Br) is not straightforward. In many activated systems, fluoride is a better leaving group than bromide, an "element effect" that is contrary to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom making the carbon it's attached to more electrophilic. masterorganicchemistry.com

Table 1: Factors Influencing SNAr Reactivity

FactorInfluence on SNAr ReactionsRelevance to this compound
Electron-Withdrawing Groups (EWGs) Activate the ring towards nucleophilic attack and stabilize the Meisenheimer intermediate. Most effective when ortho/para to the leaving group. libretexts.orgchemistrysteps.comThe molecule lacks strong classical EWGs like nitro groups. The fluorine atom acts as an inductively withdrawing group.
Electron-Donating Groups (EDGs) Deactivate the ring towards nucleophilic attack unless they can stabilize the intermediate through resonance.The N-methylamino group is a strong electron-donating group, which generally disfavors SNAr unless it activates specific positions.
Leaving Group The bond to the leaving group is broken in the second, often fast, step. Highly electronegative groups (like F) can accelerate the initial attack. The typical reactivity order is F > Cl ≈ Br > I. masterorganicchemistry.comContains two potential leaving groups, F and Br. Substitution of the fluorine at the C2 position is often favored in SNAr reactions.
Nucleophile Stronger nucleophiles lead to faster reactions. Very strong bases (e.g., NaNH2) can promote elimination-addition (benzyne) mechanisms. chemistrysteps.comReaction rates will be highly dependent on the chosen nucleophile (e.g., alkoxides, amines, thiolates).

Derivatization via Amidation, Alkylation, and Sulfonamidation

The secondary amine functionality (-NHCH₃) of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of more complex molecules.

Amidation: The nitrogen atom can act as a nucleophile, reacting with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield N-(4-bromo-2-fluorophenyl)-N-methylacetamide. The synthesis of the related compound 4-Bromo-2-fluoro-N-methylbenzamide highlights the feasibility of forming such amide bonds. nih.govbldpharm.com

Alkylation: Further alkylation of the nitrogen can occur by treating the aniline with alkyl halides. However, anilines are generally not strong nucleophiles, especially when the ring has electron-withdrawing substituents. nih.gov The reaction often requires a strong base to deprotonate the amine first, increasing its nucleophilicity, and may be facilitated by catalysts or higher temperatures. For instance, reaction with methyl iodide could yield 4-bromo-2-fluoro-N,N-dimethylaniline.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. This reaction is a common method for protecting or derivatizing anilines.

Mechanistic Studies of Complex Formation and Ligand Substitution

The nitrogen and halogen atoms of this compound and its derivatives allow them to act as ligands in coordination complexes, particularly with transition metals like palladium.

Kinetic and Mechanistic Analyses in Palladium(II) Complexes

Palladium(II) complexes, which typically adopt a square planar geometry, are of significant interest in catalysis. fiveable.memdpi.com Their ligand substitution reactions are crucial to these catalytic cycles and generally proceed via an associative mechanism. libretexts.orgyoutube.com This mechanism involves the approach of an incoming ligand (the nucleophile) to the metal center to form a five-coordinate intermediate, typically with a trigonal bipyramidal geometry, before the leaving group departs. fiveable.meyoutube.com

The rate of these substitution reactions is described by a two-term rate law, which accounts for two parallel pathways: one involving direct attack by the incoming ligand (Y) and another involving the solvent (S).

Rate = k₁[Complex] + k₂[Complex][Y]

Studies on various Pd(II) complexes show that the reactivity is highly dependent on the nature of the ligands already coordinated to the metal and the incoming nucleophile. nih.govresearchgate.netnih.gov For a ligand like this compound, the nitrogen atom would be the primary coordination site. The rate of its substitution into a Pd(II) complex would be influenced by its nucleophilicity and steric bulk. Kinetic studies on similar systems reveal that reactions involving Pd-N bond formation can be significantly slower than those involving Pd-S bonds, though the resulting N-donor complexes are often more thermodynamically stable. nih.govresearchgate.net

Table 2: Kinetic Data for Ligand Substitution in Palladium(II) Complexes

ComplexEntering LigandSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Conditions
[Pd(dien)H₂O]²⁺L-Cysteine(2.01 ± 0.04) x 10³298 K, 0.10 M HClO₄
[Pd(dien)H₂O]²⁺Glutathione(2.8 ± 0.1) x 10²298 K, 0.10 M HClO₄
[Pd(terpy)H₂O]²⁺Glutathione(4.4 ± 0.2) x 10⁴298 K, 0.10 M HClO₄

Data adapted from a study on tridentate palladium(II) complexes, illustrating the range of reactivity. 'dien' is diethylenetriamine (B155796) and 'terpy' is 2,2′:6′,2″-terpyridine. researchgate.net These values serve as a reference for the general reactivity of Pd(II) complexes.

Role of Electronic and Steric Effects of Substituents on Reactivity

The electronic and steric properties of the substituents on the this compound ring have a profound impact on its reactivity.

Electronic Effects:

N-methylamino group (-NHCH₃): This group is strongly electron-donating through resonance (+R effect) but weakly electron-withdrawing inductively (-I effect). The resonance effect dominates, increasing the electron density on the ring (especially at the ortho and para positions) and on the nitrogen atom itself, enhancing its nucleophilicity.

Fluorine atom (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). It has a weak electron-donating resonance effect (+R). The inductive effect is dominant, making the ring more electron-poor. In SNAr, this inductive pull makes the carbon to which it is attached more susceptible to nucleophilic attack. masterorganicchemistry.com

Bromine atom (-Br): Bromine also exhibits a -I and a +R effect, but both are weaker than those of fluorine. Its primary role is often as a leaving group or a site for cross-coupling reactions.

Steric Effects:

The fluorine atom ortho to the amine group and the methyl group on the nitrogen introduce steric hindrance around the nitrogen atom. This can slow down reactions where the nitrogen acts as a nucleophile, such as in alkylation, amidation, or coordination to a metal center. capes.gov.brrsc.org Studies comparing the reactivity of N-methylaniline to aniline in SNAr reactions have shown that the methyl group can lower the rate constant by several orders of magnitude due to increased steric hindrance in forming the reaction intermediate. rsc.org Similarly, steric repulsion between the incoming nucleophile and the leaving group can also influence reaction rates, although this effect is often considered small. nih.gov

Table 3: Summary of Substituent Effects

SubstituentElectronic EffectSteric EffectImpact on Reactivity
-F (ortho) Strongly inductive withdrawing (-I), weakly resonance donating (+R).Moderate.Activates C2 for nucleophilic attack; deactivates the ring for electrophilic attack.
-Br (para) Inductive withdrawing (-I), resonance donating (+R).Minimal on the amine group.Acts as a leaving group or a site for metal-catalyzed coupling.
-NHCH₃ Strongly resonance donating (+R), weakly inductive withdrawing (-I).Moderate, due to the methyl group.Activates ring for electrophilic attack; hinders reactions at the N-atom due to sterics. rsc.org

Analysis of Intermediate Complex Mechanisms in Aromatic Nucleophilic Substitution

The cornerstone of the addition-elimination mechanism for SNAr reactions is the formation of a discrete, anionic intermediate, the Meisenheimer complex. libretexts.orgwikipedia.orgnih.gov The existence and stability of this complex provide definitive proof for a stepwise reaction pathway, as opposed to a concerted one. acs.org

When a nucleophile attacks an activated aryl halide like this compound, the nucleophile adds to the carbon bearing a halogen. This forces the carbon to rehybridize from sp² to sp³, temporarily destroying the ring's aromaticity. libretexts.org The resulting negative charge is delocalized across the π-system of the molecule and, crucially, onto any electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org This delocalization stabilizes the intermediate.

For this compound, if a nucleophile attacks the C2 position (displacing fluoride), the negative charge of the intermediate can be delocalized onto the C4 and C6 positions. While the bromine at C4 can offer some stabilization, the lack of a powerful nitro-type EWG means the Meisenheimer complex may be less stable than in classic examples like dinitrohalobenzenes. wikipedia.org Nonetheless, the stepwise mechanism involving such an intermediate is the most widely accepted pathway for these reactions. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic connectivity and chemical environment within a molecule.

Similarly, a ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The positions of these signals would be characteristic of the electronic environment of each carbon, influenced by the attached substituents.

While direct data is unavailable, patent literature describes the synthesis of a derivative using 4-Bromo-2-fluoro-N-methylaniline. A ¹H NMR spectrum of the resulting product, compound 166 (3-(N-(4-bromo-2-fluorophenyl)-N-methylsulfamoylamino)-N-methylbenzamide), was reported as: ¹H NMR (500 MHz, CDCl₃) δ 3.0 (s, 3H), 3.40 (s, 3H), 6.88 (d, J = 8.2 Hz, 2H), 7.06 – 6.99 (t, J = 7.7 Hz, 1H). researchgate.net This provides indirect evidence of the use of the parent compound but does not offer its own spectral data.

Table 1: Anticipated ¹H NMR Data for this compound (Hypothetical)

Proton Anticipated Chemical Shift (ppm) Anticipated Multiplicity
Aromatic-H7.0 - 7.5Multiplet
N-CH₃~2.8 - 3.2Singlet
NHVariableBroad Singlet
Note: This table is hypothetical and based on general principles of NMR spectroscopy for similar aniline (B41778) derivatives. Actual experimental data is required for confirmation.

¹⁹F NMR is a powerful tool for studying fluorinated organic compounds. For this compound, ¹⁹F NMR would provide a specific signal for the fluorine atom, and its chemical shift would be highly sensitive to the electronic environment and any intramolecular interactions, such as hydrogen bonding. No experimental ¹⁹F NMR data for this compound could be located. For comparison, the ¹⁹F NMR chemical shift for the related compound 4-fluoroaniline (B128567) is reported at approximately -110.4 ppm. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, C=C stretching of the aromatic ring, and C-N, C-F, and C-Br stretching vibrations. While studies on similar molecules like 2-chloro-4-methylaniline (B104755) have been conducted, providing detailed vibrational assignments, no such data is available for the target compound. nih.gov

Table 2: Anticipated FT-IR Absorption Bands for this compound (Hypothetical)

Vibrational Mode Anticipated Wavenumber (cm⁻¹)
N-H Stretch3350 - 3450
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 2960
C=C Aromatic Ring Stretch1500 - 1600
C-N Stretch1250 - 1350
C-F Stretch1100 - 1250
C-Br Stretch500 - 650
Note: This table is based on characteristic vibrational frequencies for functional groups in similar molecules. Experimental verification is necessary.

Raman spectroscopy is often used in conjunction with FT-IR as it provides complementary information, particularly for non-polar bonds. No Raman spectroscopic data for this compound could be found in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₇BrFN), the exact mass can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. wpmucdn.com

Key fragmentation pathways for anilines typically involve the loss of the amine group or substituents on the ring. miamioh.edu However, specific mass spectral data and fragmentation analysis for this compound are not available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical analysis of this compound, LC would be used to separate the compound from any impurities, with the subsequent MS analysis providing a precise measurement of its molecular weight. This confirms the identity of the compound and provides an assessment of its purity.

Despite the utility of this technique, specific experimental LC-MS data, such as retention time, mobile phase composition, or mass-to-charge ratio (m/z) from a published scientific study for this compound, could not be located. However, vendor sites do indicate that LC-MS data is available for related compounds like 4-Bromo-2,6-difluoro-N-methylaniline hydrochloride. bldpharm.com

X-ray Diffraction for Solid-State Structure Determination

A thorough search for a determined crystal structure of this compound in crystallographic databases has yielded no results. The following sections describe the type of information that would be obtained from such an analysis if the data were available. The discussion uses findings from closely related aniline structures to illustrate the principles, as direct data for the target compound is absent.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

If a single crystal of this compound were analyzed, X-ray diffraction would yield a precise three-dimensional model of the molecule. From this model, a detailed table of intramolecular bond lengths and angles could be generated. This data would reveal the exact geometry of the benzene (B151609) ring, the C-Br, C-F, C-N, and N-C bonds, and the geometry around the nitrogen atom of the methylamino group. The analysis would also describe the molecule's conformation, particularly the orientation of the methylamino group relative to the fluorinated aromatic ring. For example, in the related molecule p-bromoaniline, the structure consists of flat molecules organized into zigzag chains. researchgate.net

Interactive Data Table: Illustrative Bond Lengths and Angles (Hypothetical)

This table is a hypothetical representation of the data that would be generated from a single crystal X-ray diffraction analysis. The values are not real experimental data for this compound.

Bond/Angle Atom 1 Atom 2 Atom 3 Value (Å or °)
Bond Length C4 Br - e.g., 1.90
Bond Length C2 F - e.g., 1.36
Bond Length C1 N - e.g., 1.40
Bond Length N C(methyl) - e.g., 1.47
Bond Angle C3 C4 C5 e.g., 120.5
Bond Angle C1 C2 F e.g., 119.8
Bond Angle C2 C1 N e.g., 121.0

| Bond Angle | C1 | N | C(methyl)| e.g., 122.3|

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance. The analysis generates a 2D "fingerprint" plot that summarizes all the intermolecular contacts. For this compound, this would allow for the quantification of contacts like H···H, C···H, Br···H, and F···H as percentages of the total Hirshfeld surface. This provides a clear, quantitative picture of the forces holding the crystal together. For instance, in 4-bromoanilinium nitrate, Hirshfeld analysis was used to investigate and quantify the various intermolecular interactions responsible for its crystal packing. researchgate.net

Interactive Data Table: Illustrative Hirshfeld Surface Contact Percentages (Hypothetical)

This table is a hypothetical representation of the data that would be generated from a Hirshfeld surface analysis. The values are not real experimental data for this compound.

Contact Type Contribution (%) Description
H···H e.g., 45.5% van der Waals forces between hydrogen atoms
Br···H e.g., 18.2% Contacts involving bromine and hydrogen atoms
F···H e.g., 12.8% Hydrogen bonding or dipole-dipole interactions
C···H e.g., 9.5% Interactions involving carbon and hydrogen atoms
N···H e.g., 5.0% Hydrogen bonding involving the amine group

Computational Chemistry Investigations of 4 Bromo 2 Fluoro N Methylaniline and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. It is the preferred method for studying the electronic properties of organic molecules like substituted anilines. jmaterenvironsci.comresearchgate.net DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern a molecule's behavior. researchgate.netbohrium.com Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) or aug-cc-pVTZ are commonly employed to model these systems accurately. jmaterenvironsci.comumanitoba.ca

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry, must be determined. This process, called geometry optimization, involves calculating the molecule's energy at various atomic arrangements until a minimum energy structure is found. researchgate.netscispace.com For 4-Bromo-2-fluoro-N-methylaniline, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for molecules with rotatable bonds, such as the C-N bond in N-methylanilines. researchgate.net The orientation of the methyl group and the amino proton relative to the phenyl ring can significantly impact the molecule's stability and properties. In substituted anilines, the final conformation is a delicate balance of steric hindrance and electronic interactions. researchgate.netnih.gov For instance, in 2-fluoroaniline, a weak intramolecular hydrogen bond can form between a hydrogen on the amino group and the adjacent fluorine atom, influencing the group's orientation. umanitoba.ca A similar interaction could be possible in this compound, affecting the planarity and rotational barrier of the N-methylamino group.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.comwikipedia.org The interaction between the HOMO of one reactant (the electron donor) and the LUMO of another (the electron acceptor) is central to predicting how a reaction will proceed. wikipedia.orgyoutube.com

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons; its energy level is related to the ionization potential. chemrxiv.orgyoutube.com The LUMO is the innermost empty orbital and represents the molecule's ability to accept electrons; its energy is related to the electron affinity. chemrxiv.orgyoutube.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.comschrodinger.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com In substituted anilines, the HOMO is typically characterized by π-electrons delocalized over the benzene (B151609) ring and the nitrogen atom, while the LUMO is a π* anti-bonding orbital. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (N-methylamino) groups directly modulates the energies of these orbitals and the resulting energy gap.

Table 1: Estimated Frontier Orbital Properties for this compound (Note: These values are illustrative, estimated based on data from similar compounds like p-fluoroaniline and p-bromoaniline, as direct experimental or calculated data for the title compound is not available in the cited literature. All values are in electron volts, eV.)

ParameterDescriptionEstimated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.85
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.65
ΔE (Gap)E(LUMO) - E(HOMO)5.20

FMO analysis is instrumental in understanding intramolecular charge transfer (ICT), where electronic excitation causes electron density to move from one part of a molecule to another. acs.org In this compound, the N-methylamino group acts as an electron donor, while the fluorinated and brominated benzene ring acts as an electron acceptor. Upon absorption of light, an electron can be promoted from the HOMO, which is concentrated on the donor portion, to the LUMO, localized on the acceptor portion. researchgate.net This redistribution of electron density is a key factor in the photophysical properties of many organic molecules, including their fluorescence behavior. acs.org The specific nature of the substituents and their positions on the aniline (B41778) ring are known to heavily influence the direction and efficiency of this charge transfer. acs.org

A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the total electronic charge distribution on the surface of a molecule. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other species, highlighting regions of positive and negative electrostatic potential. chemrxiv.orgthaiscience.info

Negative Regions (Red to Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen, nitrogen, or fluorine. chemrxiv.org

Positive Regions (Blue): These areas are electron-poor (or have a nucleus that is not well-shielded) and are prone to nucleophilic attack. They are often located around hydrogen atoms, particularly those bonded to electronegative atoms. chemrxiv.org

For this compound, the MESP map would be expected to show significant negative potential around the highly electronegative fluorine atom and, to a lesser extent, the nitrogen atom of the amino group. The area around the hydrogen atom attached to the nitrogen would exhibit a region of positive potential, indicating it as a potential hydrogen-bond donor site.

Ionization Potential (IP) ≈ -E(HOMO): The energy required to remove an electron.

Electron Affinity (EA) ≈ -E(LUMO): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (IP + EA) / 2. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, calculated as ω = χ² / (2η). irjweb.com

These descriptors, derived from DFT calculations, offer a powerful way to compare the reactivity of different molecules without simulating a full chemical reaction. researchgate.netnih.gov

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound (Note: These values are illustrative, calculated from the estimated HOMO/LUMO energies in Table 1 and based on methodologies from studies on related compounds. jmaterenvironsci.com All values are in eV, except for Softness which is in eV⁻¹.)

DescriptorFormulaEstimated Value
Ionization Potential (IP)-E(HOMO)5.85
Electron Affinity (EA)-E(LUMO)0.65
Electronegativity (χ)(IP+EA)/23.25
Chemical Hardness (η)(IP-EA)/22.60
Chemical Softness (S)1/η0.385
Electrophilicity Index (ω)χ²/(2η)2.03

Prediction of Global Chemical Reactivity Descriptors

Theoretical Insights into Reactivity and Selectivity

Computational chemistry is indispensable for predicting the outcome of chemical reactions, particularly concerning regioselectivity in substituted aromatic systems.

Understanding Regioselectivity in Substitution and Coupling Reactions

The structure of this compound presents multiple sites for chemical reactions, making the prediction of regioselectivity crucial for its synthetic utility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common methods for forming carbon-carbon bonds with aryl halides. nih.govnih.gov

In polyhalogenated aromatic compounds, the relative reactivity of the carbon-halogen bonds is a key factor. Theoretical studies on non-symmetric dibromobenzenes and dibromopyridines show that regioselectivity is governed by a combination of steric and electronic effects. rsc.orgresearchgate.net In many cases, the more electron-deficient or less sterically hindered position is favored for oxidative addition to the palladium(0) catalyst. rsc.orgresearchgate.net For a molecule like this compound, the C-Br bond is generally more reactive than the C-F bond in such coupling reactions. Computational models can calculate the bond dissociation energies and the activation barriers for the oxidative addition step at each site, providing a quantitative prediction of the reaction's regiochemical outcome. For instance, studies on 2,4-dibromopyridine (B189624) consistently show a higher reactivity at the 2-position under various palladium-catalyzed conditions. researchgate.net

Investigating Intramolecular Interactions and Charge Transfer

The spatial arrangement of the fluoro, bromo, and N-methylamino groups on the aniline ring allows for significant intramolecular interactions. These non-covalent interactions can influence the molecule's conformation, stability, and electronic properties.

A key interaction is the potential for an intramolecular hydrogen bond between the amine proton (N-H) and the adjacent fluorine atom (N-H···F). Theoretical and experimental studies on related fluoroanilino compounds have characterized this weak hydrogen bond. nih.gov DFT calculations can confirm the presence of this interaction by analyzing bond lengths, angles, and vibrational frequencies. Such interactions can lock the molecule into a more planar conformation. nih.govnih.gov

Furthermore, the interplay between the electron-donating N-methylamino group and the electron-withdrawing halogen substituents facilitates intramolecular charge transfer (ICT). acs.orgnih.gov Upon photoexcitation, an electron can be transferred from the amino group to the aromatic ring, creating an excited state with a significant dipole moment. acs.org DFT and time-dependent DFT (TD-DFT) calculations are used to model these ICT states and predict their impact on the molecule's photophysical properties, such as solvatochromic shifts in emission spectra. acs.orgacs.org

Simulation of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which aids in the identification and characterization of new compounds.

Prediction of Vibrational Spectra (IR & Raman)

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying molecular functional groups and probing molecular structure. nih.govcardiff.ac.uk DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results. rsc.orgnih.govnih.gov

For this compound, a computational vibrational analysis would reveal characteristic bands corresponding to specific motions of the atoms. Key predicted vibrational modes would include:

N-H stretching: Typically found in the 3300-3500 cm⁻¹ region.

C-H stretching (aromatic): Expected around 3000-3100 cm⁻¹.

C=C stretching (aromatic ring): A series of bands between 1400-1600 cm⁻¹.

N-H bending: Around 1500-1600 cm⁻¹.

C-F stretching: A strong band typically in the 1200-1350 cm⁻¹ range.

C-N stretching: Usually appearing between 1250-1360 cm⁻¹.

C-Br stretching: Found at lower frequencies, typically in the 500-650 cm⁻¹ region.

By performing a normal coordinate analysis based on the calculated potential energy distribution (PED), each vibrational band can be assigned to specific atomic motions. nih.gov Such theoretical predictions are invaluable for interpreting complex experimental spectra and confirming the molecular structure. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for Halogenated Anilines
Vibrational ModeTypical Frequency Range (cm⁻¹)Source
N-H Stretching3300 - 3500 rsc.org
C-H Stretching (Aromatic)3000 - 3100 nih.gov
C=C Stretching (Aromatic)1400 - 1600 nih.gov
C-F Stretching1200 - 1350 nih.gov
C-Br Stretching500 - 650 nih.gov

Electronic Spectra (UV-Vis) Prediction

The theoretical prediction of electronic absorption spectra provides valuable insights into the electronic structure and transitions within a molecule. For this compound and its derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method to simulate UV-Vis spectra. chemrxiv.orgmdpi.com This approach allows for the calculation of vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which indicate the probability of a particular electronic transition. researchgate.net

Computational studies on similar aniline derivatives, such as m-fluoroaniline, m-iodoaniline, and p-chloroaniline, have demonstrated the utility of TD-DFT in understanding their electronic properties. chemrxiv.orgchemrxiv.orgbookpi.org These studies typically employ hybrid functionals like B3LYP or CAM-B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p) or LanL2DZ, to model the electronic behavior of the molecules. chemrxiv.orgchemrxiv.orgbookpi.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for accurately predicting spectral shifts in different environments. iastate.edursc.orgrsc.org

The electronic spectra of aniline and its derivatives are primarily characterized by π → π* and n → π* transitions. researchgate.netresearchgate.net The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen atom of the amino group) to a π* antibonding orbital, are generally weaker and appear at longer wavelengths. rsc.org

For this compound, the presence of halogen substituents (bromine and fluorine) and the N-methyl group is expected to influence the electronic transitions. The halogens, with their electron-withdrawing inductive effects and electron-donating mesomeric effects, can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO). The N-methyl group, being an electron-donating group, can also affect the charge distribution and the energy of the non-bonding orbital on the nitrogen atom.

Excitation Energy (eV)λmax (nm)Oscillator Strength (f)Major ContributionTransition Character
4.222940.035HOMO-1 -> LUMOn -> π
4.982490.150HOMO -> LUMOπ -> π
5.612210.210HOMO -> LUMO+1π -> π*

The predicted transitions would likely involve the highest occupied molecular orbital (HOMO), which would have significant contributions from the aniline ring and the nitrogen lone pair, and the lowest unoccupied molecular orbital (LUMO), which would be a π* orbital of the aromatic system. The data illustrates that the introduction of substituents can lead to shifts in the absorption maxima compared to unsubstituted aniline. researchgate.net Further computational and experimental work is necessary to validate these theoretical predictions for this compound.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Building Block in Complex Molecule Synthesis

4-Bromo-2-fluoro-N-methylaniline serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. The presence of multiple reactive sites—the bromine atom for cross-coupling reactions, the amino group for amide bond formation and other nucleophilic transformations, and the fluorinated aromatic ring for potential nucleophilic aromatic substitution—offers chemists a powerful tool for molecular construction.

The utility of this compound and its close derivatives is prominently highlighted in the pharmaceutical industry. A significant example is the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. While the direct starting material in some patented syntheses is 4-bromo-2-fluoro-N-methylbenzamide, this key intermediate is readily prepared from 4-bromo-2-fluorobenzoic acid and methylamine. google.comgoogle.comepo.org The synthesis underscores the importance of the substituted aniline (B41778) scaffold in the construction of this life-saving drug. The process involves a critical coupling reaction between the benzamide (B126) derivative and another cyclic intermediate. google.comgoogle.com

The general class of 2,4-dihaloanilines, to which 4-bromo-2-fluoroaniline (B1266173) belongs, is recognized for its utility in the preparation of both pharmaceutical and agricultural chemicals. google.com For instance, the related compound 4-bromo-3-fluoroaniline (B116652) is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals, including pesticides and herbicides. chemimpex.com The introduction of fluorine and bromine atoms can significantly enhance the biological efficacy and metabolic stability of the final products. researchgate.net

Table 1: Examples of APIs and Intermediates Synthesized from this compound Derivatives

Derivative Resulting API/Intermediate Therapeutic Area/Application
4-Bromo-2-fluoro-N-methylbenzamide Enzalutamide Prostate Cancer

The structural features of this compound make it an excellent precursor for generating diverse molecular scaffolds essential for drug discovery programs. The bromine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the attachment of a wide range of substituents, leading to the creation of libraries of compounds with varied structural and electronic properties.

For example, the related 5-bromo-4-fluoro-2-methylaniline (B104819) is a key component in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com The synthesis of these N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives showcases how the brominated aniline core can be elaborated into complex, biologically active scaffolds. ossila.com The multiple reactive sites on such molecules facilitate the construction of diverse chemical libraries for screening against various biological targets. ossila.com

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and identify new drug leads. The inherent reactivity and multiple functionalization points of this compound make it an attractive starting point for DOS strategies.

The orthogonal reactivity of the functional groups in this compound can be exploited to generate combinatorial libraries. For instance, the amino group can be acylated or alkylated with a variety of building blocks, while the bromo group can undergo a range of cross-coupling reactions. This two-dimensional diversification approach allows for the rapid generation of a large number of distinct compounds from a single, readily available starting material. While specific combinatorial libraries based on this compound are not extensively documented in publicly available literature, the principles of DOS strongly support its potential in this area. The synthesis of highly substituted anilines through multi-component reactions is a known strategy to build molecular complexity and diversity. google.comchemimpex.com

"Privileged substructures" are molecular scaffolds that are known to bind to multiple biological targets. Incorporating such motifs into a DOS library can increase the probability of finding bioactive molecules. This compound can be used to introduce the substituted aniline moiety, a common feature in many bioactive compounds, into more complex structures. For example, the synthesis of ferrocene-modified tyrosine kinase inhibitors has involved the use of substituted anilines as key building blocks to create novel analogues of drugs like imatinib (B729) and nilotinib. mdpi.com This approach of combining a versatile building block with a known pharmacophore is a powerful strategy in modern drug discovery.

Derivatization for Specific Research Probes

The development of chemical probes is crucial for understanding biological processes. These tools, which can include fluorescent probes, are designed to interact with specific biomolecules or cellular components. The structure of this compound offers a platform for the synthesis of such probes.

While specific examples of research probes derived directly from this compound are not prevalent in the literature, the synthesis of fluorescent probes from other substituted anilines is well-established. For instance, BINOL-based fluorescent probes have been synthesized for the enantioselective recognition of amino acids. scbt.com The synthetic principles used in these examples, often involving the coupling of the aniline to a fluorophore or a recognition motif, could be applied to this compound. The presence of the bromine atom offers an additional handle for modification, potentially allowing for the attachment of quencher moieties or other functional groups to fine-tune the probe's properties. The synthesis of 4-amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline is another example of creating a useful research tool, in this case for chemical modification and the synthesis of boronic acid derivatives for titration studies. ossila.com


Synthesis of Fluorescent Probes with Modulated Photophysical Properties

While direct research synthesizing fluorescent probes from this compound is specific, the broader class of aniline derivatives, particularly their Schiff base forms, is recognized for its fluorescent capabilities. Schiff bases, formed by the condensation of an aromatic amine with an aldehyde, often exhibit significant fluorescence that can be tuned by altering the electronic environment of the aromatic rings.

The synthesis of Schiff bases from aromatic amines and aldehydes can result in compounds with interesting photophysical properties. researchgate.net The fluorescence of these compounds can be sensitive to environmental factors such as pH, making them useful as fluorimetric sensors. researchgate.net The introduction of electron-withdrawing groups (like bromine and fluorine) and electron-donating groups (like the N-methyl group) on the aniline ring can modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modulation directly influences the absorption and emission wavelengths of the resulting fluorophore. For instance, aniline derivatives are precursors to materials used in applications requiring specific optical properties, such as second harmonic generation. sci-hub.se The inherent structural characteristics of this compound, therefore, position it as a promising precursor for creating novel fluorescent probes with finely-tuned photophysical characteristics for applications in chemical biology and sensing.

Development of Ligands for Metallaphotocatalytic Applications

Metallaphotocatalysis utilizes the synergistic combination of a transition metal catalyst and a photoredox catalyst to enable challenging chemical transformations. The design of effective ligands is paramount to controlling the reactivity and selectivity of the metal center. Amine-containing molecules are crucial in this field for constructing these ligands and other molecular architectures. researchgate.net

This compound serves as a versatile building block for such ligands. The amine group provides a primary coordination site, while the bromo- and fluoro-substituents offer several advantages:

Electronic Tuning: The fluorine atom, being highly electronegative, and the bromine atom act as electron-withdrawing groups, which can influence the redox potential of the resulting metal complex.

Reaction Sites: The bromine atom provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the facile introduction of other organic fragments to build complex, three-dimensional ligand structures.

By strategically modifying the ligand sphere with derivatives of this compound, chemists can fine-tune the catalytic properties of the metal center, leading to the development of novel catalytic systems for reactions like C-N cross-coupling and C-H functionalization. researchgate.net

Formation of Schiff Bases and Imine-based Analogues for Reactivity Studies

The reaction of primary or secondary amines with aldehydes or ketones to form imines (or Schiff bases) is a fundamental transformation in organic chemistry. nih.gov These imine-based compounds are not only synthetic intermediates but also subjects of reactivity studies to understand electronic and steric effects.

Aniline derivatives readily react with aldehydes to form imines. For example, a study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline involved the condensation of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde. mdpi.com This imine was then used as a substrate in Suzuki cross-coupling reactions to explore the regioselective substitution at the bromo-positions. mdpi.com

Following this established reactivity, this compound can be condensed with various aldehydes to produce a library of imine analogues. These analogues are valuable for probing reaction mechanisms. The electronic properties of these imines can be computationally studied using methods like Density Functional Theory (DFT) to calculate reactivity descriptors. mdpi.com These descriptors provide insight into the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for Imine-Based Analogues Note: This table is illustrative, based on data for related aniline-derived imines. The values provide a relative understanding of how substituents affect reactivity.

Reactivity Descriptor Definition Implication for Reactivity
Ionization Energy (I) The minimum energy required to remove an electron from a molecule. A higher ionization energy indicates greater stability and less tendency to act as an electron donor.
Electron Affinity (A) The energy released when an electron is added to a molecule. A higher electron affinity suggests a greater tendency to act as an electron acceptor.
Chemical Hardness (η) A measure of resistance to deformation or change in electron distribution. A larger HOMO-LUMO gap corresponds to higher hardness, indicating lower reactivity.
Nucleophilicity Index A measure of the nucleophilic character of a molecule. A higher value indicates a stronger nucleophile.

Data based on principles discussed in related reactivity studies of imine analogues. mdpi.com

By studying these properties, researchers can predict and rationalize the outcomes of reactions involving these imine analogues, furthering the understanding of fundamental organic reactivity. mdpi.com

Engineering of Advanced Materials and Specialty Chemicals (General Aniline Derivatives)

Aniline and its derivatives are cornerstone building blocks in the chemical industry, forming the basis for a vast array of advanced materials and specialty chemicals. wikipedia.org Their versatility stems from the reactivity of the aniline core, which allows for modifications that impart specific functions to the final product. chemicalbook.com

Substituted anilines are critical monomers in the synthesis of functional polymers. For example, the polymerization of aniline derivatives can produce materials with unique electrical properties, suitable for use in chemical sensors, antistatic coatings, and corrosion inhibitors. rsc.orgrsc.org The substituents on the aniline ring, such as the alkyl and halogen groups found in this compound, influence the solubility and morphology of the resulting polymers, allowing for the creation of uniform thin films. rsc.orgrsc.org

In the realm of fine chemicals, aniline derivatives are indispensable intermediates. They are used in the synthesis of:

Dyes and Pigments: Aniline is a precursor to indigo, and other derivatives are used to create a wide range of azo dyes. wikipedia.orgchemicalbook.com

Pharmaceuticals: Many drugs are prepared from aniline precursors. sci-hub.sewikipedia.org Halogenated anilines, for instance, are intermediates in the synthesis of agents targeting cancer and infectious diseases.

Agrochemicals: Aniline derivatives are used to develop herbicides and fungicides. wikipedia.org The presence of halogen atoms often enhances the biological activity of these compounds.

Liquid Crystals: Specific bromo-aniline derivatives are used to synthesize biphenyl (B1667301) compounds, which are key components in liquid crystal displays. chemicalbook.com

The unique substitution pattern of this compound makes it a valuable contributor to this field, providing a scaffold that can be elaborated into complex molecules for use in pharmaceuticals, agrochemicals, and materials science.

Table 2: Applications of Aniline Derivatives in Materials and Chemicals

Aniline Derivative Class Application Area Example Product/Use Source(s)
General Anilines Polymers Polyurethanes wikipedia.org
Substituted Polyanilines Electronics Chemical sensors, Conductive coatings rsc.orgrsc.org
Phenylenediamines Rubber Processing Antioxidants wikipedia.org
4-Bromoaniline Dyes / Intermediates Azo dyes, para-bromobiphenyl chemicalbook.com
Chloroanilines Agrochemicals/Pharma Herbicides, Fungicides wikipedia.org
Toluidines Dyes / Intermediates Forensic science dyes sci-hub.se

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of substituted anilines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A notable example is the synthesis of 4-bromo-2-methylaniline (B145978), which involves the protection of the amine, a bromination reaction, and subsequent deprotection. google.com While effective, this process highlights the need for more environmentally friendly and efficient methods.

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of 4-Bromo-2-fluoro-N-methylaniline is largely dictated by its functional groups: the secondary amine, the bromine atom, and the fluorine atom on the aromatic ring. While its use in reactions like nucleophilic aromatic substitution and cross-coupling is established, there is still much to explore. ossila.comacs.org

Future investigations will likely focus on uncovering novel reactivity modes. This could involve the development of new catalytic systems that enable previously inaccessible transformations. For example, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed with related bromo-methylaniline derivatives to create complex molecules with interesting non-linear optical properties. nih.gov The application of visible-light photoredox catalysis, which has been used for the fluoroalkylation of free aniline (B41778) derivatives, presents another exciting possibility for functionalizing the this compound scaffold. conicet.gov.ar Furthermore, exploring the catalytic potential of other transition metals or even metal-free catalytic systems could lead to more efficient and selective reactions. acs.org

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Expansion of Applications in Emerging Areas of Chemical Science

While this compound and its analogs are already valuable intermediates in medicinal chemistry, their potential applications extend to other emerging areas of chemical science. chemicalbook.comchemicalbook.commdpi.com The unique combination of a bromo, fluoro, and N-methyl-substituted aniline moiety makes it an attractive scaffold for the development of new materials and functional molecules.

Future research will likely explore the incorporation of this compound into novel materials with tailored electronic or optical properties. For instance, Schiff bases derived from substituted anilines have shown promise in materials science due to their photochromic and catalytic properties. nih.gov The presence of both a bromine and a fluorine atom offers multiple handles for further functionalization, allowing for the creation of complex and diverse molecular architectures. ossila.com This opens up possibilities for its use in the development of new organic light-emitting diodes (OLEDs), sensors, or other advanced materials. As our understanding of structure-property relationships grows, so too will the range of applications for this versatile chemical building block.

Q & A

Basic: What are the established synthetic routes for 4-Bromo-2-fluoro-N-methylaniline, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

Bromination and Fluorination : Start with 2-fluoroaniline, undergo regioselective bromination at the para position using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .

N-Methylation : Introduce the methyl group via reductive amination (e.g., formaldehyde/NaBH₄) or alkylation (methyl iodide in the presence of a base like K₂CO₃) .
Optimization : Yield improvements (>75%) are achieved by maintaining anhydrous conditions during alkylation and using catalysts like CuBr for bromination regioselectivity. Purity is confirmed via HPLC (≥98%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.4 ppm), methyl group (δ 2.9–3.1 ppm), and fluorine coupling patterns (e.g., J = 8–12 Hz for meta-fluorine) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 204 [M+H]⁺, with fragments at m/z 187 (loss of NHCH₃) and 108 (C₆H₃BrF) .
  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Br) .

Basic: What are the key physicochemical properties of this compound relevant to laboratory handling?

Methodological Answer:

  • Melting Point : 40–42°C (purity-dependent; lower mp indicates impurities) .
  • Density : 1.694 g/cm³ at 25°C .
  • Stability : Sensitive to light and moisture; store at 0–6°C under inert gas (N₂/Ar) .
  • Hazards : Harmful if inhaled (H332) or ingested (H302); use fume hood and PPE .

Advanced: How do electronic effects influence regioselectivity challenges during bromination of 2-fluoro-N-methylaniline precursors?

Methodological Answer:
The electron-donating N-methyl group directs bromination to the para position relative to the fluorine atom. However, steric hindrance from the methyl group can reduce reaction efficiency. Computational studies (DFT) show that bromine electrophiles preferentially attack the C4 position due to lower activation energy (ΔG‡ ≈ 25 kcal/mol vs. 32 kcal/mol for ortho). Contradictions in regioselectivity reported in literature may arise from solvent polarity (e.g., DMF vs. acetic acid) or catalyst choice (e.g., FeBr₃ vs. CuBr) .

Advanced: What are the thermal degradation pathways of this compound under reflux conditions?

Methodological Answer:
Thermogravimetric analysis (TGA) reveals decomposition above 150°C, forming:

  • Primary Degradants : HBr (detected via ion chromatography) and 2-fluoro-N-methylaniline (GC-MS confirmation).
  • Mechanism : Homolytic cleavage of the C-Br bond initiates radical pathways, accelerated by protic solvents. Stabilizing agents like BHT (butylated hydroxytoluene) reduce degradation by 40% .

Advanced: How is this compound utilized in cross-coupling reactions for medicinal chemistry applications?

Methodological Answer:
The compound serves as a Suzuki-Miyaura coupling partner for biaryl synthesis:

  • Protocol : React with arylboronic acids (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Yields exceed 85% for electron-deficient partners.
  • Applications : Synthesize fluorinated kinase inhibitors or PET tracers, leveraging the bromine as a leaving group .

Advanced: How do solvent polarity and temperature affect crystallization outcomes of this compound?

Methodological Answer:

  • High Polarity Solvents (e.g., EtOH) : Yield needle-like crystals (monoclinic, P2₁/c space group) with Z’=1, but slower growth increases impurity incorporation.
  • Low Polarity Solvents (e.g., Hexane) : Produce prismatic crystals but risk solvate formation.
  • Temperature : Cooling from 60°C to 4°C at 0.5°C/min optimizes crystal size and reduces defects .

Advanced: What analytical discrepancies exist in reported melting points for this compound, and how are they resolved?

Methodological Answer:
Literature reports mp ranges of 38–42°C vs. 40–42°C . Discrepancies arise from:

Purity : Impurities (e.g., residual solvents) depress mp. Recrystallization from ethyl acetate/hexane (1:3) increases purity to >99%.

Methodology : Differential scanning calorimetry (DSC) at 10°C/min provides accurate mp (41.5°C ± 0.3°C), whereas capillary methods show variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-N-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.